molecular formula C18H13BrN4OS B294362 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether

2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether

Cat. No.: B294362
M. Wt: 413.3 g/mol
InChI Key: YUNHNRAVEABYFE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the growth of microorganisms through the disruption of their cell membranes. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various systems in the body. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the central nervous system, causing sedation and muscle relaxation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether in lab experiments is its broad range of potential applications. Its antibacterial, antifungal, and anticancer properties make it a promising candidate for further research in these areas. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether. One area of interest is its potential use as a fluorescent probe for the detection of other metal ions in water. Another area of research is the development of derivatives of this compound with enhanced activity and reduced toxicity. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of bacterial, fungal, and cancerous diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether involves the reaction of 2-bromoacetophenone, 2-amino-5-mercapto-1,3,4-thiadiazole, and 2-phenylacetaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

2-{2-[3-(2-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]vinyl}phenyl methyl ether has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of mercury ions in water.

Properties

Molecular Formula

C18H13BrN4OS

Molecular Weight

413.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13BrN4OS/c1-24-15-9-5-2-6-12(15)10-11-16-22-23-17(20-21-18(23)25-16)13-7-3-4-8-14(13)19/h2-11H,1H3/b11-10+

InChI Key

YUNHNRAVEABYFE-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.